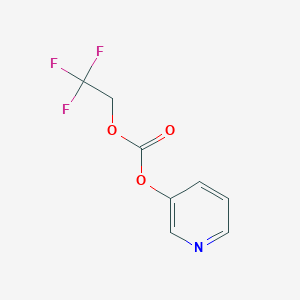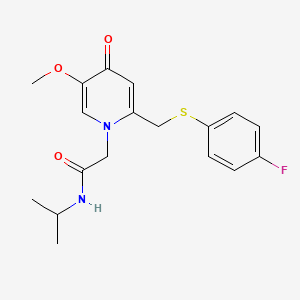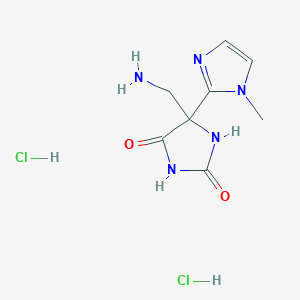
(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are characterized by a thiazolidine ring fused with other heterocyclic or aromatic systems. The presence of the oxoindoline and phenyl groups in its structure contributes to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one typically involves the condensation of isatin (1H-indole-2,3-dione) with thiosemicarbazide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The general reaction scheme is as follows:
Condensation Step: Isatin reacts with thiosemicarbazide to form the intermediate thiosemicarbazone.
Cyclization Step: The intermediate undergoes cyclization with phenyl isothiocyanate to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow synthesis and microwave-assisted synthesis are potential methods to enhance yield and efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds, sulfonic acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes. Its reactivity and stability under various conditions make it suitable for incorporation into industrial processes.
Mécanisme D'action
The biological activity of (Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring but differ in their substituents and biological activities. They are primarily used as antidiabetic agents.
Isatin Derivatives: Compounds derived from isatin exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Phenylthiazoles: These compounds contain a thiazole ring fused with a phenyl group and are known for their antimicrobial and anti-inflammatory activities.
Uniqueness
(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one is unique due to the combination of the oxoindoline and thioxothiazolidinone moieties in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(4-hydroxy-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S2/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXMPLGGGQPXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2840839.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2840841.png)


![N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2840846.png)
![2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride](/img/structure/B2840847.png)
![N-Ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2840848.png)





